4-Chloro-2,2'-bipyridine
Overview
Description
4-Chloro-2,2’-bipyridine is an organic compound with the molecular formula C10H7ClN2. It is a derivative of bipyridine, where a chlorine atom is substituted at the 4-position of the bipyridine structure. This compound is known for its applications in organic synthesis and coordination chemistry, particularly as a ligand in metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,2’-bipyridine can be synthesized through various methods, including:
Negishi Coupling: This method involves the reaction of pyridyl zinc halides with halogen-substituted pyridines under palladium catalysis.
Suzuki Coupling: This method uses boronic acids and halogenated pyridines in the presence of a palladium catalyst.
Stille Coupling: This method involves the coupling of organotin compounds with halogenated pyridines.
Industrial Production Methods: Industrial production of 4-Chloro-2,2’-bipyridine typically involves large-scale coupling reactions using palladium catalysts. The reaction conditions are optimized to achieve high yields and purity, often involving inert atmospheres and controlled temperatures .
Chemical Reactions Analysis
4-Chloro-2,2’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as alkoxides or amines.
Coordination Reactions: It forms complexes with transition metals, acting as a bidentate ligand.
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as alkoxides and amines for substitution reactions.
Metal Salts: For coordination reactions.
Major Products:
Substituted Bipyridines: Formed through nucleophilic substitution.
Metal Complexes: Formed through coordination reactions.
Scientific Research Applications
4-Chloro-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in biological assays and as a building block for bioactive molecules.
Medicine: Explored for its potential in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Chloro-2,2’-bipyridine primarily involves its role as a ligand in metal complexes. It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can participate in various catalytic and redox processes . The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
Comparison with Similar Compounds
4-Chloro-2,2’-bipyridine is unique due to the presence of the chlorine atom, which influences its reactivity and coordination properties. Similar compounds include:
2,2’-Bipyridine: Lacks the chlorine substitution and has different coordination properties.
4,4’-Bipyridine: Substituted at the 4,4’-positions, leading to different steric and electronic effects.
3,3’-Bipyridine: Another isomer with distinct coordination behavior.
These compounds share the bipyridine core but differ in their substitution patterns, leading to variations in their chemical and physical properties.
Properties
IUPAC Name |
4-chloro-2-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEGJZGCPOORDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570005 | |
Record name | 4-Chloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14162-94-8 | |
Record name | 4-Chloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2,2'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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